molecular formula C24H23N3O5S B11226731 N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11226731
M. Wt: 465.5 g/mol
InChI Key: BWZAVKYHDCFOAQ-UHFFFAOYSA-N
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Description

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield simpler hydrocarbons .

Scientific Research Applications

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[c,e][1,2]thiazine derivatives, such as:

Uniqueness

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-(2-methoxyethylcarbamoyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H23N3O5S/c1-27-21-12-11-16(15-19(21)17-7-4-6-10-22(17)33(27,30)31)23(28)26-20-9-5-3-8-18(20)24(29)25-13-14-32-2/h3-12,15H,13-14H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

BWZAVKYHDCFOAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCCOC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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